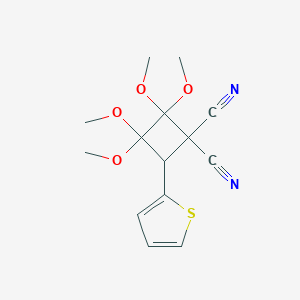
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
Mechanism Of Action
The mechanism of action of 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it is believed that this compound may interact with various molecular targets in the body, leading to its observed biological effects.
Biochemical And Physiological Effects
Studies have shown that 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile possesses a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit antioxidant activity, which may be useful in the treatment of various diseases. Additionally, it has been shown to possess anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the key advantages of using 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to be relatively stable, which makes it a useful tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Future Directions
There are several potential future directions for research on 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile. One area of interest is in the development of new drugs based on this compound, which could be useful in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the discovery of new molecular targets for drug development. Finally, research is needed to explore the potential applications of this compound in other fields of study, such as materials science and nanotechnology.
Synthesis Methods
The synthesis of 2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxy-4-thiophen-2-ylcyclobutanone with malononitrile in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified using standard techniques.
Scientific Research Applications
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile has been studied extensively for its potential applications in scientific research. One of the key areas of interest is in the field of medicinal chemistry, where this compound has been found to possess a range of interesting biological activities.
properties
CAS RN |
56069-55-7 |
|---|---|
Product Name |
2,2,3,3-Tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile |
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxy-4-thiophen-2-ylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O4S/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
InChI Key |
JXUGLKWRHZKHHP-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CS2)OC |
Canonical SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CS2)OC |
Other CAS RN |
56069-55-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




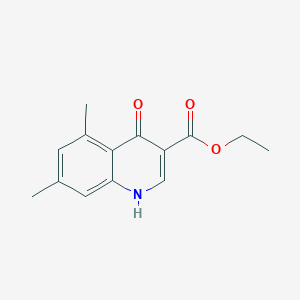

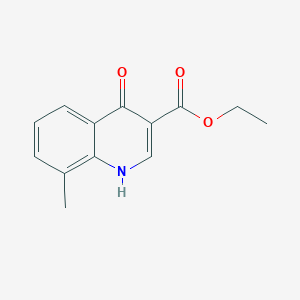

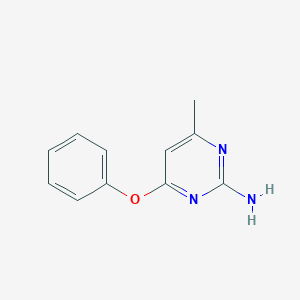


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
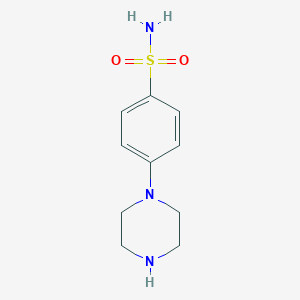
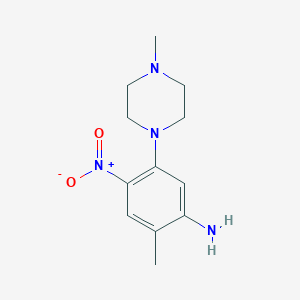

![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
